Evogliptin tartrate is a novel, oral antihyperglycemic drug []. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor [, , , ]. This classification places it within a group of drugs known for their ability to regulate blood glucose levels. In a research context, evogliptin tartrate serves as a valuable tool for investigating metabolic pathways, particularly those related to glucose homeostasis [, ].
Evogliptin tartrate is synthesized from various chemical precursors and is classified under the category of antihyperglycemic agents. It is specifically categorized as a Dipeptidyl Peptidase-4 inhibitor, which works by preventing the breakdown of incretin hormones, thereby increasing insulin secretion in response to meals and decreasing glucagon levels.
The synthesis of evogliptin tartrate involves several chemical reactions that typically include the formation of the core structure followed by the introduction of the tartrate moiety. While specific proprietary methods may vary among manufacturers, a common approach includes:
The detailed synthetic pathway can be complex and may require optimization for yield and purity.
Evogliptin tartrate has a well-defined molecular structure characterized by its unique arrangement of atoms, which contributes to its pharmacological activity. The molecular formula is typically represented as , indicating that it consists of both organic and inorganic components.
Evogliptin tartrate undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems.
Evogliptin tartrate acts primarily by inhibiting Dipeptidyl Peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme, evogliptin increases the levels of these hormones, leading to:
This mechanism plays a significant role in managing blood sugar levels in patients with type 2 diabetes.
Evogliptin tartrate exhibits several notable physical and chemical properties:
These properties are critical for formulation scientists when developing effective medicinal products.
Evogliptin tartrate is primarily utilized in the treatment of type 2 diabetes mellitus. Its applications extend to:
The ongoing research into evogliptin's efficacy continues to expand its potential applications within diabetes management and related metabolic disorders.
Evogliptin tartrate, chemically designated as (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one (2R,3R)-2,3-dihydroxybutanedioate, has a molecular formula of C₂₃H₃₂F₃N₃O₉ and a molecular weight of 551.51 g/mol [1] [8]. The compound features two chiral centers in the evogliptin free base: the 3R position of the piperazinone ring and the 3R position of the amino-butanoyl side chain. This R,R-configuration is critical for its biological activity, as stereochemical alterations significantly reduce binding affinity to dipeptidyl peptidase-4 (DPP-4) [8].
The tartrate salt formation involves ionic bonding between the protonated secondary amine of evogliptin and the carboxylate groups of (2R,3R)-tartaric acid. This interaction enhances crystallinity and stability. X-ray powder diffraction (XRPD) analysis confirms a crystalline structure stabilized by intermolecular hydrogen bonds between the tartrate’s hydroxyl groups and the piperazinone carbonyl oxygen [8]. The salt form improves aqueous solubility (100 mg/mL in DMSO) compared to the free base, facilitating gastrointestinal absorption [5] [7]. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:
Property | Value/Characteristics |
---|---|
Molecular Formula | C₂₃H₃₂F₃N₃O₉ |
Molecular Weight | 551.51 g/mol |
Configuration | (3R,3'R) for evogliptin; (2R,3R) for tartrate |
¹H NMR Signals | δ 7.45–7.15 (m, 1H), 4.34/4.13 (d), 3.20 (s) |
¹³C NMR Signals | δ 173.5, 158.2–152.1, 71.8 |
Salt Bonding | Ionic (amine-carboxylate) and hydrogen bonding |
Evogliptin tartrate is a white to off-white crystalline solid with high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL), but limited solubility in aqueous solutions (0.1–0.5 mg/mL in water) [5] [7]. Its partition coefficient (Log P) of 1.2 indicates moderate lipophilicity, which supports membrane permeability. The compound demonstrates pH-dependent stability: it remains intact under acidic conditions (pH 2–4) but undergoes hydrolysis at alkaline pH (>8), particularly at the piperazinone amide bond [2]. Solid-state stability studies confirm no significant degradation under controlled humidity (25°C/60% RH for 24 months) [8].
Absolute oral bioavailability in humans is 90.1% ± 5.2%, attributed to efficient intestinal absorption [2]. In preclinical models, bioavailability ranges from 60–76% in dogs and 27–91% in rats, with species-specific differences linked to first-pass metabolism [2] [10]. Food intake does not significantly alter absorption kinetics, supporting dose flexibility [2]. The tartrate salt enhances dissolution rates compared to other counterions, contributing to rapid peak plasma concentrations (Tmax) at 2–3 hours post-administration [4].
Evogliptin tartrate is a potent, competitive inhibitor of DPP-4, with an IC50 of 0.98–1.2 nM against the human enzyme [5] [9]. It binds reversibly to the catalytic site of DPP-4, which comprises a conserved Glu205-Glu206 motif and the catalytic triad (Ser630, His740, Asp708). The trifluorophenyl group anchors into the S1 hydrophobic pocket, while the piperazinone carbonyl forms hydrogen bonds with Tyr631 and Tyr547 [9]. This binding sterically hinders the enzyme’s access to glucagon-like peptide-1 (GLP-1), preventing its proteolytic inactivation [6] [9].
Evogliptin exhibits >10,000-fold selectivity for DPP-4 over related proteases (DPP-8, DPP-9, fibroblast activation protein), minimizing off-target effects [9]. In vitro, it inhibits >90% of plasma DPP-4 activity at concentrations of 1 µg/mL within 12 hours in human T-cells [5]. In vivo, a single 10 mg/kg dose in rats sustains >80% enzyme inhibition for 24 hours, correlating with elevated active GLP-1 levels (2.5-fold increase) [10]. The inhibition is glucose-dependent, mitigating hypoglycemia risk [9].
Enzyme | IC50 (nM) | Selectivity Ratio (vs. DPP-4) |
---|---|---|
DPP-4 | 0.98–1.2 | 1 |
DPP-8 | >10,000 | >10,000 |
DPP-9 | >10,000 | >10,000 |
FAP | 8,500 | >8,500 |
Absorption & Distribution
Evogliptin is rapidly absorbed after oral administration, with a Tmax of 2.5 ± 0.8 hours in humans. Plasma protein binding is moderate (65–70%), primarily to albumin. The volume of distribution (Vd) is 350 ± 45 L, indicating extensive tissue penetration [2]. Animal studies confirm high concentrations in the liver, kidneys, and intestines, but low penetration into the central nervous system [4] [10].
Metabolism
Hepatic metabolism via cytochrome P450 isozymes CYP3A4 and CYP3A5 generates 23 metabolites, primarily through:
Excretion
Elimination occurs via renal (43.3% in dogs, 29.7% in rats) and fecal routes (53.5% in dogs, 66.5% in rats) over 168 hours [4]. In humans, 89.8% of an oral dose is excreted as unchanged evogliptin (urine: 35–40%; feces: 50–55%), with metabolites M7 and M8 accounting for <10% [2]. Biliary excretion contributes significantly to fecal elimination, evidenced by M7/M8 recovery in bile-duct cannulated models [2] [4].
Parameter | Humans | Rats | Dogs |
---|---|---|---|
Bioavailability | 90.1% ± 5.2% | 27–91% | 60–76% |
Tmax (h) | 2.5 ± 0.8 | 1.5–2.0 | 2.0–3.0 |
Vd (L) | 350 ± 45 | 5.2 ± 0.9 | 8.1 ± 1.5 |
Urinary Excretion | 35–40% (unchanged) | 29.7% (total) | 43.3% (total) |
Fecal Excretion | 50–55% (unchanged) | 66.5% (total) | 53.5% (total) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: